molecular formula C22H29NO2 B4143721 2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide

Cat. No.: B4143721
M. Wt: 339.5 g/mol
InChI Key: PGDICNBXDPTANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenoxy ring and an isopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide typically involves the reaction of 4-tert-butylphenol with 2-isopropylaniline in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, resulting in a more efficient and sustainable production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(2-methylphenyl)propanamide
  • 2-(4-tert-butylphenoxy)-N-(2-ethylphenyl)propanamide
  • 2-(4-tert-butylphenoxy)-N-(2-propylphenyl)propanamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-15(2)19-9-7-8-10-20(19)23-21(24)16(3)25-18-13-11-17(12-14-18)22(4,5)6/h7-16H,1-6H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDICNBXDPTANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-(2-propan-2-ylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.